1-Aminocyclohexanecarboxamide

描述

Structural Classification and Nomenclature

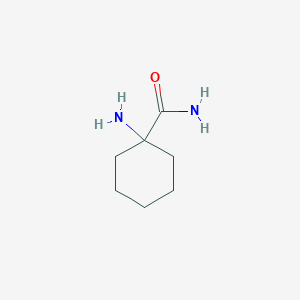

1-Aminocyclohexanecarboxamide is classified as a geminal aminoamide built upon a cyclohexane (B81311) scaffold. The term "geminal" indicates that both the amino (-NH₂) and the carboxamide (-C(=O)NH₂) functional groups are attached to the same carbon atom (C1) of the cyclohexane ring. This arrangement distinguishes it from its isomers where the functional groups are located at different positions on the ring.

The systematic name for this compound, according to IUPAC nomenclature, is 1-aminocyclohexane-1-carboxamide . uni.lu It is registered under the CAS (Chemical Abstracts Service) system, which assigns a unique numerical identifier to every chemical substance to prevent ambiguity from the use of various historical, proprietary, or regional names. epa.govcas.org

Below is a data table summarizing the key identifiers and properties of the compound.

| Identifier | Value | Source |

| IUPAC Name | 1-aminocyclohexane-1-carboxamide | uni.lu |

| Molecular Formula | C₇H₁₄N₂O | uni.lu |

| Molecular Weight | 142.20 g/mol | chemblink.com |

| Monoisotopic Mass | 142.11061 Da | uni.lu |

| CAS Registry Number | 100941-89-1 | N/A |

| InChI | InChI=1S/C7H14N2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10) | uni.lu |

| SMILES | C1CCC(CC1)(C(=O)N)N | uni.lu |

Research Trajectories within Organic and Medicinal Chemistry

The research involving this compound and its isomers spans the fields of organic synthesis and medicinal chemistry, where they serve as key intermediates and pharmacologically relevant scaffolds. openaccessjournals.com

Organic Synthesis: In organic chemistry, which focuses on the structure, properties, and reactions of carbon-based compounds, this compound is a valuable synthetic intermediate. organic-chemistry.orglongdom.org Researchers have utilized 1-aminocyclohexanecarboxamides to prepare more complex heterocyclic structures. For instance, these compounds have been used in reactions with ethyl orthoformate to create spiroimidazolones, specifically derivatives of 1,3-diazaspiro[4.5]dec-1-en-4-one and 1,3-diazaspiro[4.5]dec-2-en-4-one. researchgate.net Furthermore, synthetic methods have been developed for the efficient preparation of various stereoisomeric 2-(substituted)-aminocyclohexanecarboxamides. scispace.com Techniques such as lipase-catalyzed kinetic resolution are employed to separate and prepare specific enantiomers of related compounds like cis- and trans-2-aminocyclohexanecarboxamides, highlighting the importance of stereochemistry in this class of molecules. researchgate.net

Medicinal Chemistry: Medicinal chemistry involves the design and development of new therapeutic agents. openaccessjournals.comresearchgate.net Compounds with a carboxamide moiety are known to exhibit a range of pharmacological effects. scispace.com The aminocyclohexanecarboxamide framework is of particular interest. For example, some 2-aminocycloalkanecarboxamides have been reported to have a tranquilizing effect on the central nervous system. scispace.com

A significant area of research is their potential as enzyme inhibitors. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, a common strategy in drug development. drughunter.comsigmaaldrich.com The related compound, trans-3-Aminocyclohexanecarboxamide, has been suggested to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Other cyclic amide derivatives have been investigated as inhibitors of enzymes such as soluble epoxide hydrolase (sEH) or as antagonists for G protein-coupled receptors like the melanin-concentrating hormone (MCH) receptor, which is implicated in metabolic and appetite regulation. tennessee.edugoogle.comgoogle.com

The structural similarity of aminocyclohexanecarboxamides to amino acids makes them relevant to peptide research. nih.govmcgill.ca Peptides are short chains of amino acids that play crucial roles in numerous biological processes. tohoku.ac.jp The constrained cyclic backbone of aminocyclohexane derivatives can be incorporated into peptide structures to create peptidomimetics or foldamers with specific, stable conformations. acs.orgnih.gov These modified peptides are valuable tools for studying protein-protein interactions and for developing new therapeutics. The synthesis of stereoisomeric aminocyclohexanecarboxamides also provides ligands for creating platinum complexes that show potential anticancer activity. scispace.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEXBJOPGJUKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459706 | |

| Record name | 1-Aminocyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17324-90-2 | |

| Record name | 1-Aminocyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Aminocyclohexanecarboxamide

Direct Synthesis Approaches

The direct formation of 1-aminocyclohexanecarboxamide can be theoretically achieved through established organic reactions, including reductive amination and the amidation of esters.

Reductive Alkylation Protocols

Reductive amination serves as a powerful tool for the synthesis of primary amines from carbonyl compounds. nih.govnih.gov In the context of this compound, a plausible synthetic route involves the reductive amination of a 1-oxocyclohexanecarboxamide precursor. This one-pot reaction typically involves the treatment of the ketone with ammonia (B1221849) in the presence of a reducing agent and often a metal catalyst. nih.govnih.gov

The general mechanism proceeds through the initial formation of an imine intermediate from the reaction of the ketone with ammonia, which is then subsequently reduced to the desired primary amine. nih.gov Various metal catalysts, including those based on cobalt, iron, and noble metals like palladium and platinum, have been shown to be effective for reductive amination reactions. nih.govmdpi.com The choice of catalyst and reaction conditions, such as temperature, pressure of hydrogen gas, and solvent, can significantly influence the yield and selectivity of the reaction. nih.gov

Table 1: General Conditions for Reductive Amination of Ketones to Primary Amines

| Parameter | Typical Conditions |

| Catalyst | Co, Fe, Pd/C, PtO2, Raney Ni |

| Nitrogen Source | Ammonia (aqueous or gas) |

| Reducing Agent | H2 gas, NaBH3CN, NaBH(OAc)3 |

| Solvent | Methanol, Ethanol, Water |

| Temperature | 25 - 150 °C |

| Pressure | 1 - 100 atm H2 |

While this methodology is broadly applicable, specific data on the reductive amination of 1-oxocyclohexanecarboxamide to yield this compound is not extensively detailed in the available literature. However, the general success of this protocol with a wide range of ketone substrates suggests its feasibility. nih.govmdpi.com

Amidation Procedures of Esters

Another viable synthetic route to this compound is the amidation of a corresponding ester, such as ethyl 1-aminocyclohexanecarboxylate. This transformation, often referred to as ammonolysis, involves the reaction of the ester with ammonia. The reaction proceeds via nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and formation of the amide.

This method is a common and straightforward approach for the preparation of primary amides. The reaction can be carried out using aqueous or alcoholic solutions of ammonia, and in some cases, heating may be required to drive the reaction to completion. The availability of precursors like ethyl 1-aminocyclohexanecarboxylate hydrochloride makes this an attractive synthetic strategy.

One-Pot Synthesis Strategies for Analogous Aminoalkanols

While not a direct synthesis of this compound, the reduction of the carboxamide group to a primary alcohol functionality represents a key chemical transformation. This conversion to the corresponding aminoalkanol, (1-aminocyclohexyl)methanol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). youtube.com

The reaction involves the nucleophilic addition of a hydride ion from LiAlH4 to the carbonyl carbon of the amide. youtube.com A subsequent workup with water is necessary to hydrolyze the intermediate aluminum complexes and liberate the final aminoalkanol product. youtube.com This transformation highlights a potential synthetic utility of this compound as a precursor to other valuable chemical entities.

Stereoselective Synthesis of Isomers and Derivatives of Aminocyclohexanecarboxamide

The synthesis of specific stereoisomers and N-substituted derivatives of aminocyclohexanecarboxamide allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of 2-Aminocyclohexanecarboxamide (B3189667) Stereoisomers

Formation of N-Substituted Aminocyclohexanecarboxamide Derivatives

The amino group of this compound provides a handle for the synthesis of a wide array of N-substituted derivatives. These derivatives can be prepared through various methods, including N-alkylation and N-arylation reactions.

For instance, N-benzyl derivatives can be synthesized through reductive amination of a ketone with benzylamine (B48309) or by the reaction of the primary amine with a benzyl (B1604629) halide. rsc.org Similarly, N-phenyl derivatives can be prepared through methods like the Buchwald-Hartwig amination or by the reaction of the amine with an activated phenyl derivative.

Furthermore, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been reported. mdpi.com This involves the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a primary aryl amine to yield the final N-substituted product. mdpi.com This demonstrates a versatile approach to creating a diverse library of N-substituted aminocyclohexanecarboxamide analogs.

Transition-Metal-Catalyzed Cyclization Reactions Utilizing Aminocyclohexanecarboxamide Scaffolds

Transition-metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for the construction of complex heterocyclic structures from readily available starting materials. In the context of this compound derivatives, these methodologies offer a convergent and efficient approach to the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The intramolecular oxidative cyclization of unsaturated N-substituted aminocyclohexanecarboxamide derivatives represents a key strategy for the synthesis of novel heterocyclic compounds. Specifically, the palladium(II)-catalyzed reaction of tosyl-protected N-allyl-2-aminocyclohexanecarboxamides has been shown to be an effective method for constructing cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones. nih.gov This transformation proceeds under oxidative conditions, typically employing a Pd(II) catalyst, and demonstrates the versatility of palladium catalysis in C-N bond formation.

The reaction pathway is influenced by several factors, including the nature of the starting material (i.e., the cis or trans isomer of the aminocyclohexanecarboxamide derivative) and the reaction conditions, particularly the solvent. nih.gov These reactions highlight the ability of palladium catalysts to mediate complex cyclization cascades, leading to the formation of six- or eight-membered heterocyclic rings fused to the cyclohexane (B81311) core.

A notable feature of the palladium(II)-catalyzed intramolecular oxidative cyclization of N-allyl-2-aminocyclohexanecarboxamide derivatives is the pronounced effect of the solvent on both the regio- and diastereoselectivity of the reaction. nih.gov This solvent-enhanced selectivity allows for the controlled synthesis of different heterocyclic products from the same starting material.

For instance, the cyclization can proceed via two distinct pathways, leading to either a six-membered pyrimidin-4-one or an eight-membered 1,5-diazocin-6-one. The choice of solvent can significantly favor one pathway over the other, thus dictating the final product. nih.gov This level of control is a significant advantage in synthetic chemistry, as it enables the targeted synthesis of specific isomers. Furthermore, the stereochemistry of the starting material can also influence the diastereoselectivity of the cyclization, leading to the formation of specific stereoisomers of the fused heterocyclic products. nih.gov

The mechanism of the palladium(II)-catalyzed intramolecular oxidative cyclization is believed to proceed through a cis-aminopalladation step. nih.gov In this key step, the palladium catalyst coordinates to the alkene moiety of the N-allyl group, which is then attacked intramolecularly by the nitrogen atom of the carboxamide. This nucleophilic attack is thought to occur on the same face of the alkene as the palladium atom, resulting in a cis addition.

Theoretical and experimental findings support this proposed mechanism. nih.gov The formation of a transient organopalladium intermediate following the cis-aminopalladation is a critical step in the catalytic cycle. Subsequent transformations of this intermediate, which can be influenced by the reaction conditions, ultimately lead to the formation of the final heterocyclic product and the regeneration of the active Pd(II) catalyst. The preference for cis-aminopalladation is a key factor in determining the stereochemical outcome of the reaction.

The palladium(II)-catalyzed intramolecular oxidative cyclization of tosyl-protected N-allyl-2-aminocyclohexanecarboxamides provides an efficient route to cyclohexane-fused pyrimidin-4-ones. nih.gov This transformation results in the formation of a six-membered heterocyclic ring fused to the cyclohexane backbone. The reaction conditions can be optimized to favor the formation of these pyrimidinone derivatives with good yields and selectivity. nih.gov

The general structure of the synthesized cyclohexane-fused pyrimidin-4-ones is characterized by the fusion of the pyrimidinone ring to the cyclohexane core, creating a rigid bicyclic system. The specific substitution pattern on the cyclohexane and pyrimidinone rings can be varied depending on the starting materials used.

Table 1: Synthesis of Cyclohexane-Fused Pyrimidin-4-ones

| Starting Material | Product | Yield (%) |

|---|---|---|

| cis-N-allyl-2-(tosylamino)cyclohexanecarboxamide | cis-Hexahydropyrido[1,2-c]pyrimidin-1(2H)-one derivative | Data not specified nih.gov |

| trans-N-allyl-2-(tosylamino)cyclohexanecarboxamide | trans-Hexahydropyrido[1,2-c]pyrimidin-1(2H)-one derivative | Data not specified nih.gov |

Data is based on the findings reported in the cited literature, which describes the synthesis without specifying the exact yields under all conditions.

In addition to the formation of six-membered rings, the palladium(II)-catalyzed cyclization of N-allyl-2-aminocyclohexanecarboxamide derivatives can also lead to the formation of eight-membered heterocyclic rings, specifically cyclohexane-fused 1,5-diazocin-6-ones. nih.gov The formation of these larger ring systems is a testament to the versatility of this catalytic method. The regioselectivity of the cyclization can be steered towards the formation of the diazocinone product by careful selection of the reaction solvent. nih.gov

This methodology provides a valuable tool for the synthesis of these less common medium-sized heterocyclic rings, which can be challenging to prepare using traditional synthetic methods. The resulting cyclohexane-fused 1,5-diazocin-6-ones possess a unique three-dimensional structure that may be of interest for various applications.

Table 2: Synthesis of Cyclohexane-Fused 1,5-Diazocin-6-ones

| Starting Material | Product | Yield (%) |

|---|---|---|

| cis-N-allyl-2-(tosylamino)cyclohexanecarboxamide | cis-Octahydropyrido[1,2-a] u-szeged.hunih.govdiazocin-6(7H)-one derivative | Data not specified nih.gov |

| trans-N-allyl-2-(tosylamino)cyclohexanecarboxamide | trans-Octahydropyrido[1,2-a] u-szeged.hunih.govdiazocin-6(7H)-one derivative | Data not specified nih.gov |

Data is based on the findings reported in the cited literature, which describes the synthesis without specifying the exact yields under all conditions.

Enzymatic Synthesis and Kinetic Resolution of Aminocyclohexanecarboxamide Derivatives

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the preparation of chiral compounds. For aminocyclohexanecarboxamide derivatives, enzymatic kinetic resolution is a particularly valuable technique for obtaining enantiomerically pure forms, which are often required for pharmaceutical applications.

Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of aminocyclohexanecarboxamide derivatives. researchgate.net The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic mixture with the enzyme. This results in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

A study on the lipase-catalyzed N-acylation of cis- and trans-2-aminocyclohexanecarboxamides, close structural analogs of this compound, demonstrated the efficacy of this approach. researchgate.net Candida antarctica lipase (B570770) B (CAL-B) was found to be a highly effective catalyst for the N-acylation with 2,2,2-trifluoroethyl butanoate. The reaction was performed in a mixture of tert-butyl methyl ether and tert-amyl alcohol, and all enantiomers of the cis- and trans-2-aminocyclohexanecarboxamides could be obtained with high enantiomeric excess. researchgate.net This work suggests that a similar enzymatic resolution strategy could be successfully applied to this compound and its derivatives.

Table 3: Lipase-Catalyzed Kinetic Resolution of 2-Aminocyclohexanecarboxamides

| Substrate | Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Substrate |

|---|---|---|---|---|---|

| cis-2-Aminocyclohexanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | tert-Butyl methyl ether / tert-Amyl alcohol | >98% | >98% |

| trans-2-Aminocyclohexanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | tert-Butyl methyl ether / tert-Amyl alcohol | >98% | >98% |

Data is based on the findings reported for the kinetic resolution of 2-aminocyclohexanecarboxamides. researchgate.net

Lipase-Catalyzed N-Acylation Reactions

There is no available research data specifically documenting the lipase-catalyzed N-acylation of this compound. Scientific studies on related compounds, such as the 2-aminocyclohexanecarboxamide isomers, have explored the use of lipases like Candida antarctica lipase B (CAL-B) for N-acylation, but these findings cannot be directly extrapolated to the 1-amino isomer.

Stereochemical Preference of Lipases in Resolution Processes

Information regarding the stereochemical preference of lipases in the kinetic resolution of this compound is not present in published scientific works. While lipases are widely used for the resolution of various racemic amines and amides, the specific enantiopreference for this compound has not been reported.

Computational Chemistry and Molecular Modeling of 1 Aminocyclohexanecarboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-Aminocyclohexanecarboxamide. rsc.org These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.

Detailed electronic structure analysis of molecules with similar functional groups, such as primary amines and amides on a cyclohexane (B81311) scaffold, reveals key electronic properties. researchgate.net The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack. For a typical aminocyclohexane derivative, the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the carboxamide group represent areas of high electron density, making them potential sites for interaction with electrophiles.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations of a Model Amide

| Property | Calculated Value (arbitrary units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests that the molecule is polar and may engage in dipole-dipole interactions. |

| Mulliken Atomic Charges | O: -0.5, N(amide): -0.4, N(amine): -0.6 | Predicts the partial charges on individual atoms, indicating sites for electrostatic interactions. |

Note: The data in this table is illustrative and based on general values for similar small molecules, not specifically this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. mdpi.com The cyclohexane ring can adopt several conformations, with the chair form being the most stable. nih.gov The substituents—the amino and carboxamide groups—can be in either axial or equatorial positions, leading to different stereoisomers with distinct energetic profiles.

MD simulations on substituted cyclohexanes have shown that the chair conformation is the most populated, with rapid interconversion between the two chair forms. nih.gov For this compound, the preferred conformation would likely have both the amino and carboxamide groups in equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org

The conformational flexibility of the carboxamide group, characterized by the rotation around the C-N bond, can also be investigated using MD simulations. These simulations can provide insights into the accessible torsional angles and the energy barriers between different rotamers. The solvent environment can significantly influence the conformational preferences, and MD simulations can model these effects explicitly.

Table 2: Conformational Preferences of Substituted Cyclohexanes from MD Simulations

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair | Equatorial | 0.0 | >99 |

| Chair | Axial | ~1.7 | <1 |

| Twist-Boat | - | ~5.5 | <<1 |

| Boat | - | ~6.9 | <<1 |

Note: This table presents generalized data for monosubstituted cyclohexanes and serves as an illustration of the expected conformational behavior of the this compound scaffold.

Prediction of Reaction Mechanisms and Energetics

Computational methods can be employed to predict the mechanisms and energetics of chemical reactions involving this compound. A key reaction for the carboxamide functional group is hydrolysis, which can be catalyzed by acid or base.

Amide Hydrolysis: Computational studies on the hydrolysis of amides have elucidated the stepwise and concerted mechanisms. nih.govmcmaster.cauregina.ca In the base-catalyzed mechanism, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and cleavage of the C-N bond yield a carboxylate and an amine. In the acid-catalyzed mechanism, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. researchgate.net

DFT calculations can be used to determine the activation energies for these reaction pathways, providing a quantitative measure of the reaction rates. nih.gov For instance, the calculated activation barrier for the rate-determining step in the base-catalyzed hydrolysis of a simple amide is typically lower than that for the acid-catalyzed pathway under physiological conditions.

Table 3: Calculated Activation Energies for Model Amide Hydrolysis

| Reaction Mechanism | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Base-Catalyzed | Formation of Tetrahedral Intermediate | 15-20 |

| Acid-Catalyzed | Nucleophilic Attack by Water | 20-25 |

Note: The data is representative of computational studies on simple amides and illustrates the expected energetic profiles for the hydrolysis of the carboxamide group in this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in drug discovery for identifying potential protein targets and understanding the molecular basis of ligand-receptor interactions. sciforum.net

While there are no specific molecular docking studies published for this compound, we can hypothesize its interaction with a plausible biological target. Given its structural similarity to amino acids and other neuromodulatory agents, a potential target could be a receptor or enzyme in the central nervous system. For illustrative purposes, a docking simulation could be performed against the binding site of a receptor like the GABA receptor or an enzyme such as a protease.

The results of a docking study would provide a binding affinity score, typically in kcal/mol, and a predicted binding pose. researchgate.net The analysis of the binding pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. For example, the primary amine and the carboxamide group of the ligand are capable of forming multiple hydrogen bonds, which would likely be a significant contributor to the binding affinity.

Table 4: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

| GABA-A Receptor | -7.5 | Tyr97, Arg120, Phe200 | Hydrogen bonds, pi-pi stacking, electrostatic interactions |

| Cathepsin K | -6.8 | Gly65, Cys25, Trp189 | Hydrogen bonds, hydrophobic interactions |

Note: This table is purely illustrative and does not represent actual experimental or published docking results for this compound.

Computational Inference Methods for Biological Target Identification

Computational inference methods are employed to predict the biological targets of a small molecule in the absence of experimental data. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Methods: These methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the chemical features of this compound to a database of compounds with known biological targets, it is possible to infer potential targets. Various computational tools can be used to calculate molecular fingerprints and perform similarity searches.

Network-Based Methods: Network pharmacology is another approach that can be used to identify potential targets. nih.gov This method involves constructing and analyzing biological networks, such as protein-protein interaction networks, to identify proteins that are likely to be modulated by a given compound. nih.gov By mapping the known targets of structurally similar compounds onto these networks, it is possible to identify novel targets for this compound.

Table 5: Overview of Computational Inference Methods for Target Identification

| Method | Principle | Required Input | Predicted Output |

| Chemical Similarity | Structurally similar molecules have similar biological activities. | 2D or 3D structure of the query molecule. | A ranked list of known drugs with similar structures and their targets. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | A set of active molecules. | A 3D model of the essential features for activity. |

| Machine Learning | Trains a model on a large dataset of compounds and their biological activities. | Molecular descriptors of the query molecule. | A prediction of the probability of activity against various targets. |

| Network Pharmacology | Analyzes the interactions between drugs, targets, and diseases in a network. | The structure of the query molecule and known drug-target interactions. | A list of potential targets based on network topology. |

Note: This table provides a general overview of the methods that could be applied to this compound for biological target identification.

Mechanistic Investigations of Chemical Reactivity and Transformations

Elementary Steps and Molecularity in Reaction Pathways

The transformation of 1-Aminocyclohexanecarboxamide, particularly in cyclization reactions, proceeds through a series of elementary steps. A key example is its conversion into a spiro-oxazoline. This pathway involves discrete, sequential events at the molecular level.

Nucleophilic Substitution (SN1, SN2) and Elimination (E1) Mechanisms as Analogues

While this compound itself does not typically undergo classical SN1, SN2, or E1 reactions at its core structure, its functional groups exhibit reactivity that can be understood through these mechanistic analogues.

SN2 Analogue: The intramolecular cyclization can be viewed as an analogue of an SN2 reaction. The amino group acts as the nucleophile, and the carbonyl carbon is the electrophilic center. The reaction involves a backside-like attack (relative to the leaving group), where the approach of the nucleophile and the departure of the eventual leaving group (water, after proton transfers) are concerted in a broader sense, leading to the formation of the new C-N bond.

SN1/E1 Analogues: If the amino group were to be transformed into a better leaving group (e.g., a diazonium salt), the resulting carbocation on the cyclohexane (B81311) ring could undergo reactions analogous to SN1 or E1 pathways. Nucleophiles could attack the carbocation (SN1), or a proton could be eliminated from an adjacent carbon to form an alkene (E1). The stability of this tertiary carbocation would favor such pathways.

These comparisons help in predicting the potential reactivity of derivatives of this compound under various conditions.

Electron Density and Electron Movement in Bond Formation and Cleavage

The reactivity of this compound is fundamentally governed by the distribution of electron density within the molecule. The nitrogen of the amino group and the oxygen of the carbonyl group are regions of high electron density due to the presence of lone pairs. The carbonyl carbon, being bonded to a highly electronegative oxygen atom, is electron-deficient and thus electrophilic.

During a reaction like intramolecular cyclization, the process is initiated by the movement of electrons. The lone pair of electrons on the amine's nitrogen atom initiates the formation of a new bond by attacking the electron-deficient carbonyl carbon. This forces the pi electrons of the carbon-oxygen double bond to move onto the oxygen atom, creating a negatively charged oxygen. This flow of electrons from the nucleophile to the electrophile is the essence of bond formation. Subsequent bond cleavage, such as the breaking of the C-O bond to eliminate water, also occurs through a series of controlled electron movements, often facilitated by proton transfers.

Solvent Effects on Regio- and Stereoselectivity in Cyclization Reactions

Solvents play a critical role in directing the outcome of cyclization reactions involving this compound, influencing both regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms).

The choice of solvent can affect the stability of intermediates and transition states. In polar protic solvents (e.g., ethanol, water), the solvent can hydrogen-bond with both the nucleophilic amino group and the electrophilic carbonyl group. This can stabilize the reactants and the charged intermediates, potentially altering the reaction rate. In contrast, polar aprotic solvents (e.g., DMSO, DMF) can solvate cations but are less effective at solvating anions, which can also influence the reaction pathway.

The stereochemical outcome of reactions can be particularly sensitive to the solvent. The solvent can influence the conformational equilibrium of the cyclohexane ring, which in turn affects the facial selectivity of the nucleophilic attack. A bulky solvent might favor an approach from the less hindered side, leading to a specific stereoisomer.

| Factor | Solvent Type | Effect on Cyclization | Outcome |

| Intermediate Stability | Polar Protic (e.g., Ethanol) | Stabilizes charged intermediates and transition states through hydrogen bonding. | Can facilitate the reaction by lowering the activation energy. |

| Reactant Solvation | Polar Aprotic (e.g., DMSO) | Solvates the counter-ion, potentially increasing the nucleophilicity of the amine. | May lead to an increase in reaction rate compared to nonpolar solvents. |

| Stereocontrol | Bulky Solvents | Can influence the preferred conformation of the cyclohexane ring. | Favors nucleophilic attack from the sterically less hindered face, leading to a specific stereoisomer. |

Biochemical Reaction Mechanisms of Enzyme Interaction

In a biochemical context, this compound and its derivatives can act as inhibitors or modulators of enzymes by mimicking natural substrates. For instance, its rigid cyclic structure makes it a valuable scaffold for designing inhibitors of proteases or peptidases.

The mechanism of interaction often involves the compound binding to the enzyme's active site. The amino group can form hydrogen bonds or ionic interactions with acidic residues (e.g., aspartate, glutamate) in the active site. The carboxamide group can also act as a hydrogen bond donor or acceptor. These interactions position the molecule in a specific orientation, allowing it to block the substrate from binding or to interfere with the catalytic machinery of the enzyme. For example, if acting as a competitive inhibitor, it binds reversibly to the active site, preventing the natural substrate from accessing it and thereby inhibiting the enzyme's function. The cyclohexane ring provides a rigid conformation that can fit snugly into hydrophobic pockets within the active site, enhancing binding affinity.

Applications in Chemical Biology and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Derivations in Pre-clinical Contexts

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. drugdesign.org This involves systematically modifying the chemical structure and assessing the impact on biological activity. drugdesign.org

For cyclic amide derivatives, SAR studies have provided valuable insights. In one study, a series of trans-1,3-cyclohexyl diamides were investigated as mGluR5 negative allosteric modulators. nih.gov The research demonstrated how conformational constraint of one of the amide bonds led to a potent spirooxazoline template with good in vitro potency and CNS penetration. nih.gov

Another study on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety explored their anti-inflammatory and antiproliferative properties. mdpi.com The SAR analysis revealed key structural features for activity.

Table 1: SAR Findings for Cyclohexene Amidrazone Derivatives mdpi.com

| Structural Feature | Impact on Biological Activity |

|---|---|

| 2-pyridyl substituent at R¹ | Crucial for antiproliferative activity. |

| 4-nitrophenyl or 4-methylphenyl at R² | Can enhance antiproliferative activity. |

| Double bond in the cyclohexene ring | Enhances antiproliferative activity. |

| Two pyridyl substituents (R¹ and R²) | Most effective for cytokine inhibition (TNF-α, IL-6, IL-10). |

These studies underscore how modifications to the cyclic core and its substituents can dramatically influence biological outcomes, guiding the rational design of more effective compounds.

Development of Molecular Probes and Chemical Tools for Biological Systems

Molecular probes are small molecules used to study biological systems, often by binding to a specific target and reporting its presence or activity through a detectable signal (e.g., fluorescence). nih.gov The development of novel chemical probes is essential for exploring pharmacology and chemical biology. While 1-aminocyclohexanecarboxamide has not been specifically reported as a molecular probe, its scaffold is suitable for such applications. The core structure can be derivatized to incorporate reporter tags, reactive groups for covalent labeling, or affinity groups for target recognition. The principles of probe design involve creating molecules with high affinity and selectivity for their target to ensure that the observed signal accurately reflects the biology of interest.

Exploration of Potential Pharmacological Effects of Derivatives

The derivatization of the this compound scaffold can lead to compounds with a wide range of potential pharmacological effects. As demonstrated by related structures, these effects are highly dependent on the nature and position of the appended chemical moieties.

For example, the investigation of trans-1,3-cyclohexyl diamide derivatives as mGluR5 negative allosteric modulators led to the identification of a compound with potential anxiolytic activity, as demonstrated in a mouse marble burying test. nih.gov In a different therapeutic area, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were synthesized and evaluated for anti-inflammatory and antimicrobial activities. mdpi.com Certain derivatives strongly inhibited the secretion of pro-inflammatory cytokines like TNF-α, while others showed bacteriostatic activity against specific bacterial strains. mdpi.com

Table 2: Pharmacological Effects of Selected Cyclohexyl Amide Derivatives

| Derivative Class | Target/Assay | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| trans-1,3-Cyclohexyl diamides | mGluR5 NAM / Marble burying test | Potential anxiolytic activity | nih.gov |

| Cyclohex-1-ene amidrazones | Cytokine secretion (TNF-α, IL-6, IL-10) | Anti-inflammatory activity | mdpi.com |

These findings illustrate the versatility of the cyclohexyl amide framework as a template for discovering novel therapeutic agents with diverse pharmacological profiles.

Potential in Materials Science and Engineering Research

1-Aminocyclohexanecarboxamide, a cyclic derivative of an amino acid, holds considerable theoretical potential in the field of materials science and engineering. Its unique molecular structure, featuring a reactive primary amine, a stable amide group, and a non-planar six-membered carbon ring, offers intriguing possibilities for the development of novel polymers, composites, and functionalized surfaces. Research into analogous chemical structures suggests that this compound could serve as a versatile building block for advanced materials.

常见问题

Q. How are batch-to-batch variations in this compound synthesis quality-controlled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。